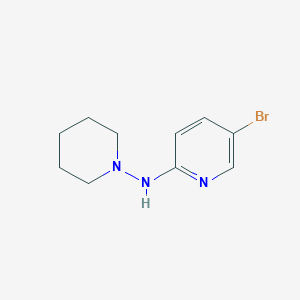

5-bromo-N-(piperidin-1-yl)pyridin-2-amine

描述

属性

IUPAC Name |

5-bromo-N-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-9-4-5-10(12-8-9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDUBVCDNAULRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of Pyridine Derivatives

Starting Material: Typically, 2-aminopyridine or a suitably substituted pyridine derivative.

Brominating Agents: N-bromosuccinimide (NBS) is commonly used as the bromine source, often in the presence of catalysts such as iron(III) bromide (FeBr3) to enhance regioselectivity and reaction efficiency.

Reaction Conditions: The bromination is carried out under controlled temperature conditions, often in solvents like dichloromethane or acetonitrile, to yield 5-bromo-2-aminopyridine intermediates.

Amination with Piperidine

Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with piperidine.

Base and Solvent: Potassium carbonate (K2CO3) or other mild bases are used to deprotonate the amine and facilitate the substitution. Dimethylformamide (DMF) is a commonly employed solvent due to its polarity and ability to dissolve both reactants.

Temperature and Time: The reaction is typically performed at elevated temperatures (e.g., 80–120°C) for several hours to ensure complete conversion to 5-bromo-N-(piperidin-1-yl)pyridin-2-amine.

Alternative Synthetic Routes

Reductive Amination: In some cases, reductive amination of 6-bromopyridine-3-carbaldehyde with piperidine derivatives using sodium triacetoxyborohydride has been reported, providing an alternative pathway to related compounds with bromopyridine cores.

Cyclization and Substitution Reactions: More complex synthetic sequences involving pyrimidine ring formation and subsequent substitution with secondary amines have been described for related compounds, which can be adapted for the target molecule.

The bromination step proceeds via electrophilic aromatic substitution, with regioselectivity favoring the 5-position due to the directing effects of the amino group at the 2-position.

The amination step is a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed coupling in some variants, where the piperidine nitrogen displaces a leaving group or couples with the brominated pyridine ring.

Radical mechanisms may be involved in related bromination reactions under certain oxidative conditions, as indicated by radical trapping experiments in similar systems.

Yields for bromination and amination steps are generally moderate to high, with reported yields ranging from 60% to 85% depending on reaction conditions and purity of starting materials.

Use of mild bases and solvents such as DMF or DCM is critical to avoid side reactions and ensure selectivity.

Alternative synthetic routes involving reductive amination or palladium-catalyzed coupling can be employed but may result in lower yields or require more complex purification.

The preparation of 5-bromo-N-(piperidin-1-yl)pyridin-2-amine is efficiently achieved through a two-step process involving bromination of 2-aminopyridine derivatives followed by nucleophilic substitution with piperidine. Reaction conditions such as choice of brominating agent, catalyst, base, solvent, and temperature are crucial for optimizing yield and purity. Alternative methods, including reductive amination and cyclization-substitution sequences, provide additional synthetic flexibility but may be less efficient. These methods are well-documented in medicinal chemistry literature and serve as a foundation for the synthesis of this compound for research and pharmaceutical applications.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-deficient nature of the pyridine ring and the presence of directing groups.

Reaction Conditions and Products

Key Findings :

-

Suzuki coupling reactions proceed efficiently with aryl boronic acids, forming biaryl derivatives useful in drug discovery .

-

The piperidine group does not interfere with cross-coupling reactions, as evidenced by high yields in Ullmann and Buchwald-Hartwig protocols .

Reduction Reactions

The bromine atom can be selectively reduced to a hydrogen atom under catalytic hydrogenation conditions.

Experimental Data

| Reducing System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, 25°C, 12 h | N-(Piperidin-1-yl)pyridin-2-amine | 92% | |

| NaBH₄, NiCl₂·6H₂O | MeOH, 0°C, 2 h | N-(Piperidin-1-yl)pyridin-2-amine | 88% |

Mechanistic Insight :

-

Palladium-catalyzed hydrogenation preserves the piperidine moiety while cleaving the C–Br bond .

-

Nickel-mediated reductions avoid ring saturation, maintaining aromaticity .

Functionalization of the Piperidine Ring

The piperidine substituent undergoes alkylation or acylation at the nitrogen atom under mild conditions.

Reaction Examples

Applications :

-

Alkylation enhances lipophilicity for pharmacokinetic optimization.

-

Acetylation blocks further reactivity at the piperidine nitrogen .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring may undergo ring-opening reactions.

Notable Observations

-

Treatment with HBr (48%) at 100°C results in cleavage of the piperidine ring, yielding 5-bromo-2-aminopyridine and succinic acid derivatives .

-

Base-mediated conditions (e.g., NaOH, 120°C) induce fragmentation but are less synthetically useful due to low selectivity .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring participates in electrophilic reactions, though the bromine and piperidine groups direct substitution regioselectively.

Nitration and Sulfonation

Regiochemical Control :

科学研究应用

Synthesis and Structural Characteristics

The synthesis of 5-bromo-N-(piperidin-1-yl)pyridin-2-amine can be achieved through several methodologies, including nucleophilic substitution reactions involving 5-bromo-2-chloropyridine and piperidine derivatives. The compound is characterized by the presence of a bromine atom at the fifth position of the pyridine ring and a piperidine moiety attached to the nitrogen atom in the second position. This unique structure contributes to its biological activity and interaction with various targets within the body.

Antimicrobial Properties

Research has demonstrated that derivatives of pyridine, including 5-bromo-N-(piperidin-1-yl)pyridin-2-amine, exhibit antimicrobial properties. A study focused on synthesizing novel pyridine derivatives found that certain compounds showed significant inhibitory effects against various bacterial strains. The mechanism of action typically involves interference with bacterial cell wall synthesis or function, making these compounds potential candidates for developing new antibiotics .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative properties against cancer cell lines. In vitro studies have reported that 5-bromo-N-(piperidin-1-yl)pyridin-2-amine can inhibit cell growth in several cancer types by inducing apoptosis or cell cycle arrest. The inhibitory concentration (IC50) values obtained from these studies indicate its potential as an anticancer agent .

Neurological Applications

Given its structural similarity to other biologically active compounds, 5-bromo-N-(piperidin-1-yl)pyridin-2-amine may modulate neurotransmission, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Preliminary studies indicate that it may interact with neurotransmitter receptors, influencing synaptic transmission and offering therapeutic effects.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may inhibit vascular adhesion protein 1 (VAP-1), an enzyme implicated in inflammation and various vascular diseases. This inhibition could lead to reduced inflammation in conditions such as diabetes-related complications .

Case Studies and Research Findings

Several studies have focused on the pharmacological profiling of 5-bromo-N-(piperidin-1-yl)pyridin-2-amine:

Conclusion and Future Directions

The compound 5-bromo-N-(piperidin-1-yl)pyridin-2-amine holds promise for various therapeutic applications due to its diverse biological activities. Continued research into its mechanisms of action, as well as further optimization of its chemical structure, may enhance its efficacy and safety profiles for clinical use.

Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Exploring combination therapies with existing drugs to enhance therapeutic outcomes.

- Investigating the compound's effects in vivo to confirm its potential benefits observed in vitro.

作用机制

The mechanism of action of 5-bromo-N-(piperidin-1-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidine group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding or other non-covalent interactions .

相似化合物的比较

Key Observations :

- Substituent Effects : The piperidine and piperazine analogs exhibit higher molecular weights compared to pyrrolidine derivatives due to larger heterocyclic rings. The trifluoromethyl analog (245.24 g/mol) has reduced molecular weight but increased hydrophobicity .

- Synthetic Efficiency : The parent compound achieves a 93.6% yield via optimized coupling reactions, whereas pyrazolylmethyl derivatives show lower yields (20.29%), likely due to steric hindrance during condensation .

- Thermal Stability : Melting points for piperidine and pyrazolylmethyl analogs are similar (~150°C), suggesting comparable crystalline packing despite structural differences .

Crystallographic and Computational Analysis

- Crystal Packing : The pyrimidine analog 5-bromo-N-methylpyrimidin-2-amine forms 2D clusters via C–H···N and N–H···N hydrogen bonds, a feature likely shared with the piperidine derivative due to similar amine geometry .

- Quantum Chemical Studies : DFT calculations on pyridine derivatives (e.g., 3BPA) reveal that electron-withdrawing groups (e.g., Br, CF$_3$) reduce HOMO-LUMO gaps, enhancing reactivity in electrophilic substitution reactions .

生物活性

5-Bromo-N-(piperidin-1-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its structure, characterized by a bromine atom at the 5-position of the pyridine ring and a piperidine moiety, suggests unique interactions with biological targets.

Molecular Characteristics

- Molecular Formula : C_{11}H_{13}BrN_{2}

- Molecular Weight : 256.14 g/mol

The compound's structural features influence its biological activity, particularly its interaction with serine/threonine-protein kinase B-Raf, an important player in the MAPK/ERK signaling pathway, which regulates cell growth and proliferation.

The primary biological target for 5-bromo-N-(piperidin-1-yl)pyridin-2-amine is the B-Raf kinase . This interaction can lead to:

- Modulation of the MAPK/ERK signaling pathway.

- Potential inhibition of tumor growth in various cancer types due to altered cellular responses.

The compound binds to B-Raf, influencing downstream signaling pathways involved in cell division and survival. This makes it a candidate for targeted cancer therapies, particularly in cancers where B-Raf is frequently mutated or overactive.

In Vitro Studies

In vitro studies have demonstrated that 5-bromo-N-(piperidin-1-yl)pyridin-2-amine exhibits:

- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines by interfering with the MAPK pathway.

- Selectivity for Cytochrome P450 Enzymes : It selectively inhibits CYP1A2 while sparing other CYP enzymes (CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating potential for fewer drug-drug interactions.

Comparative Biological Activity Table

Case Studies

Several studies have explored the biological activity of 5-bromo-N-(piperidin-1-yl)pyridin-2-amine:

- Cancer Cell Line Studies : Research indicated that this compound effectively reduces viability in melanoma and colorectal cancer cell lines by targeting B-Raf mutations.

- Pharmacokinetic Studies : Investigations into its pharmacokinetic properties revealed favorable absorption characteristics and metabolic stability, making it a suitable candidate for further development as an anticancer agent .

常见问题

Q. What are the established synthetic routes for 5-bromo-N-(piperidin-1-yl)pyridin-2-amine, and how can reaction conditions be optimized?

A common method involves reductive amination using sodium cyanoborohydride, as demonstrated for structurally similar pyridin-2-amine derivatives. For example, refluxing 5-bromopyridin-2-amine with a substituted aldehyde in methanol with NaBH3CN yielded a stable product . Optimizing solvent choice (e.g., THF or methanol), temperature (reflux conditions), and stoichiometry (1:1 molar ratio of amine to aldehyde) can improve yields. Catalytic systems like Cp2TiCl2/Zn in anhydrous THF have also been effective for analogous bromopyridine derivatives .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Single-crystal X-ray diffraction (XRD) provides definitive structural confirmation, as shown for 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, where XRD revealed coplanarity of the pyridine ring and substituents . Complement with NMR: ¹H NMR resolves piperidinyl proton environments (δ ~1.5–3.5 ppm), while ¹³C NMR identifies bromine-induced deshielding (~150 ppm for C-Br). Mass spectrometry (ESI-MS) confirms molecular weight .

Q. How can purity and stability be assessed during synthesis?

Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor purity. Stability studies under varying temperatures (4°C, 25°C) and solvents (DMSO, methanol) can identify degradation pathways. For halogenated pyridines, track bromine loss via ICP-MS or halogen-specific detectors .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, N-alkyl groups) influence biological activity?

Comparative studies on pyrazine analogs show that bromine at position 5 enhances neuroactivity, while methyl groups on nitrogen affect lipophilicity and bioavailability. For example, replacing methyl with isopropyl in 5-bromo-N-alkylpyrazin-2-amine altered pharmacokinetics by increasing steric bulk . Use molecular docking to predict binding affinity changes in target proteins (e.g., kinases) .

Q. How can crystallographic data resolve contradictions in reported reaction yields?

Crystal packing interactions (e.g., N–H···N hydrogen bonds) may explain low yields due to poor solubility. In 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, hydrogen-bonded dimers formed during crystallization, suggesting solvent polarity adjustments (e.g., ethanol/water mixtures) to improve recovery .

Q. What experimental design strategies optimize scale-up synthesis while minimizing byproducts?

Employ factorial design to test variables: temperature (0°C vs. reflux), catalyst loading (Cp2TiCl2, 5–10 mol%), and reaction time (12–24 hrs). For example, a 2³ factorial design for analogous pyrimidine synthesis identified optimal conditions (0°C, 10 mol% catalyst, 18 hrs) with 73% yield .

Q. How can intermolecular interactions (e.g., halogen bonding) be exploited for material science applications?

The bromine atom in 5-bromo derivatives participates in C–H···Br interactions, as observed in XRD studies. These interactions can stabilize crystal lattices or facilitate self-assembly in supramolecular systems. Computational modeling (DFT) quantifies interaction energies (~2–5 kcal/mol) .

Q. What computational methods predict structure-activity relationships (SAR) for novel analogs?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with reactivity. QSAR models using descriptors like logP, polar surface area, and Hammett constants (σ) have predicted antimicrobial activity in bromopyridine derivatives .

Q. How to troubleshoot crystallization failures in structural studies?

Slow evaporation from ethanol at 4°C promotes single-crystal growth, as demonstrated for 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine . Additives like dimethyl sulfoxide (DMSO, 5% v/v) can disrupt hydrogen bonding and reduce amorphous precipitation.

Q. What are the key differences between brominated and chlorinated analogs in catalytic applications?

Bromine’s higher electronegativity enhances leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, 5-bromo-2-aminopyridine derivatives show higher reactivity with Pd catalysts compared to chloro analogs. Monitor via ¹⁹F NMR if trifluoromethyl groups are present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。